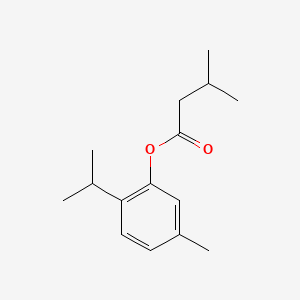

5-Methyl-2-(isopropyl)phenyl isovalerate

説明

特性

CAS番号 |

69844-33-3 |

|---|---|

分子式 |

C15H22O2 |

分子量 |

234.33 g/mol |

IUPAC名 |

(5-methyl-2-propan-2-ylphenyl) 3-methylbutanoate |

InChI |

InChI=1S/C15H22O2/c1-10(2)8-15(16)17-14-9-12(5)6-7-13(14)11(3)4/h6-7,9-11H,8H2,1-5H3 |

InChIキー |

NZIACPHCVAFJBR-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=C(C=C1)C(C)C)OC(=O)CC(C)C |

製品の起源 |

United States |

Spectral Profiling and Analytical Methodologies for 5-Methyl-2-(isopropyl)phenyl isovalerate

Executive Summary

5-Methyl-2-(isopropyl)phenyl isovalerate , commonly known as thymyl isovalerate , is a naturally occurring oxygenated monoterpene derivative predominantly found in the essential oils of botanical species such as Inula cuspidata[1]. With the molecular formula C₁₅H₂₂O₂ and a molecular weight of 234.33 g/mol [2], this ester is formed via the condensation of thymol and isovaleric acid.

Beyond its role as a botanical secondary metabolite, thymyl isovalerate has garnered significant attention in drug development and agrochemistry. It exhibits potent antispasmodic and analgesic properties[3] and has been identified through in silico and in vitro screening as a highly effective competitive inhibitor of Odorant-Binding Protein 1 (OBP1), making it a promising candidate for next-generation mosquito repellents[4].

This technical guide provides a comprehensive, self-validating framework for the structural elucidation of thymyl isovalerate using Nuclear Magnetic Resonance (NMR) spectroscopy and Electron Ionization Mass Spectrometry (EI-MS).

Structural Elucidation & Analytical Workflow

The isolation and spectral validation of thymyl isovalerate require a highly controlled chromatographic and spectroscopic pipeline. The causality behind this workflow is rooted in the need to separate the target ester from structurally similar isomers (e.g., thymyl isobutyrate) that co-elute in crude botanical extracts[5].

Fig 1: Experimental workflow for the isolation and spectral validation of thymyl isovalerate.

Mass Spectrometry (EI-MS) Profiling

Electron Ionization Mass Spectrometry (EI-MS) at 70 eV is the gold standard for analyzing volatile esters like thymyl isovalerate. The 70 eV ionization energy is chosen specifically because it provides a highly reproducible fragmentation pattern that aligns with NIST library standards, allowing for the definitive identification of the molecular ion and its diagnostic daughter fragments[5].

Fragmentation Causality

Upon ionization, the molecular ion [M]⁺• (m/z 234) undergoes a characteristic McLafferty-type rearrangement or alpha-cleavage. The cleavage of the ester bond results in the loss of the isovalerene neutral species (ketene derivative), yielding the highly stable thymol radical cation at m/z 150 . Subsequent loss of a methyl radical from the isopropyl group generates the base peak at m/z 135 , which is stabilized by resonance (tropylium-like structure)[1].

Table 1: EI-MS Fragmentation Data (70 eV)

| m/z | Relative Abundance (%) | Fragment Assignment | Mechanistic Causality |

| 234 | ~5-10% | [M]⁺• | Molecular ion (C₁₅H₂₂O₂)[5]. |

| 150 | ~40-50% | [M - C₅H₈O]⁺• | Loss of isovalerene via ester cleavage; yields thymol radical cation[1]. |

| 135 | 100% | [M - C₅H₈O - CH₃]⁺ | Base peak; loss of methyl radical from thymol cation, highly resonance-stabilized[1]. |

| 85 | ~10-20% | [C₅H₉O]⁺ | Isovaleryl acyl cation resulting from direct C-O bond heterolysis. |

Protocol 1: GC-MS Acquisition Methodology

-

Sample Preparation: Dissolve 1.0 mg of the purified fraction in 1 mL of GC-grade n-hexane. Introduce an internal standard (e.g., nonadecane) to establish a self-validating quantitative baseline.

-

Instrument Tuning: Perform an autotune using PFTBA (perfluorotributylamine) to calibrate the mass-to-charge axis and optimize ion transmission at m/z 69, 219, and 502. Causality: This guarantees that the 70 eV ionization energy is accurately applied, preventing skewed relative abundances.

-

Chromatographic Separation: Inject 1 µL into a GC equipped with a fused silica capillary column (e.g., Rtx-5, 30 m × 0.25 mm, 0.25 µm film). Utilize helium as the carrier gas at 1.0 mL/min with a split ratio of 1:40[1].

-

Thermal Gradient: Program the oven from 60°C to 210°C at a ramp rate of 3°C/min. Causality: A shallow thermal ramp is critical to resolve thymyl isovalerate from its structural homologues, such as thymyl isobutyrate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the definitive atomic map of thymyl isovalerate. The use of deuterated chloroform (CDCl₃) is non-negotiable here; it not only solubilizes the lipophilic ester but provides a stable deuterium lock signal to correct for magnetic field drift during acquisition[5].

Spectral Assignments

The ¹H NMR spectrum is characterized by the distinct splitting patterns of the isovaleryl and isopropyl moieties. The downfield shift of the aromatic protons is dictated by the ring current effect, while their multiplicity (doublets at δ 7.02 and 7.17) confirms ortho-coupling[5].

Table 2: ¹H NMR Spectral Data (300 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | J-Coupling (Hz) | Integration | Causality / Assignment |

| 4'/5' | 1.08 | Doublet (d) | 6.6 | 6H | Isovaleryl terminal methyls: -CH(CH₃ )₂[5]. |

| 9/10 | 1.19 | Doublet (d) | 6.9 | 6H | Isopropyl methyls on aromatic ring: Ar-CH(CH₃ )₂[5]. |

| 3' | 2.29 | Multiplet (m) | - | 1H | Isovaleryl methine: -CH (CH₃)₂[5]. |

| 7 | 2.30 | Singlet (s) | - | 3H | Aromatic methyl: Ar-CH₃ . |

| 2' | 2.46 | Doublet (d) | 7.2 | 2H | Isovaleryl methylene: -O-CO-CH₂ - (deshielded by carbonyl)[5]. |

| 8 | 2.98 | Septet (sept) | 6.9 | 1H | Isopropyl methine: Ar-CH (CH₃)₂[5]. |

| 6 | 6.79 | Singlet (s) | - | 1H | Isolated aromatic proton (meta to isopropyl, para to methyl)[5]. |

| 4 | 7.02 | Doublet (d) | 7.8 | 1H | Ortho-coupled aromatic proton[5]. |

| 3 | 7.17 | Doublet (d) | 7.8 | 1H | Ortho-coupled aromatic proton[5]. |

Table 3: ¹³C NMR Spectral Data (75 MHz, CDCl₃) (Derived from DEPT-135 and structural homologues)

| Position | Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| 7 | 20.6 | CH₃ | Ar-CH₃[5] |

| 9, 10 | 22.5 | CH₃ | Ar-CH(CH₃)₂[5] |

| 4', 5' | 22.6 | CH₃ | Isovaleryl -CH(CH₃)₂ |

| 3' | 25.8 | CH | Isovaleryl -CH(CH₃)₂ |

| 8 | 26.8 | CH | Ar-CH(CH₃)₂[5] |

| 2' | 43.5 | CH₂ | Isovaleryl -O-CO-CH₂- |

| 6 | 122.6 | CH | Aromatic C-H[5] |

| 2 | 126.1 | CH | Aromatic C-H[5] |

| 5 | 126.8 | CH | Aromatic C-H[5] |

| 4 | 136.3 | C | Aromatic Quaternary[5] |

| 1 | 136.8 | C | Aromatic Quaternary[5] |

| 3 | 147.9 | C | Aromatic C-O (Ester linkage)[5] |

| 1' | ~171.5 | C=O | Ester Carbonyl |

Protocol 2: NMR Acquisition Methodology

-

Sample Preparation: Dissolve 15 mg of pure thymyl isovalerate in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Causality: TMS acts as the internal zero-point reference (δ = 0.00 ppm), ensuring chemical shift accuracy across different magnetic field strengths.

-

Shimming & Locking: Insert the 5 mm tube into a 300 MHz (or higher) spectrometer. Lock onto the deuterium frequency. Perform gradient shimming (Z1-Z4). Causality: Poor shimming creates magnetic field inhomogeneities, which broadens spectral lines and obscures the fine J-coupling (e.g., the 6.6 Hz vs 6.9 Hz distinction between the methyl groups).

-

Pulse Sequence Execution:

-

For ¹H NMR: Execute a standard 1D proton pulse sequence (zg30) with 16 scans, a 15 ppm spectral width, and a 2-second relaxation delay (D1).

-

For ¹³C NMR: Execute a proton-decoupled ¹³C experiment (zgpg30) with a minimum of 1024 scans to overcome the low natural abundance of ¹³C.

-

Pharmacological Mechanisms: OBP1 Inhibition

Beyond its analytical profile, thymyl isovalerate is a highly bioactive molecule. Recent structure-based virtual screening (SBVS) and molecular dynamics simulations have identified it as a potent inhibitor of Odorant-Binding Protein 1 (OBP1) in mosquitoes (e.g., Culex quinquefasciatus and Anopheles gambiae)[4].

Because thymyl isovalerate shares a highly favorable physicochemical and pharmacophoric correlation with commercial repellents like DEET, it acts as a competitive antagonist. By occupying the hydrophobic binding pocket of OBP1, it prevents the transduction of host-seeking olfactory signals[6].

Fig 2: Mechanism of mosquito repellency via OBP1 competitive inhibition by thymyl isovalerate.

References

-

[1],[5] CIMAP Staff. Chemical composition of Inula cuspidata CB Clarke. Central Institute of Medicinal and Aromatic Plants (CIMAP). [Link]

-

[4],[6] Da Costa, et al. (2019). Exploring the Potentiality of Natural Products from Essential Oils as Inhibitors of Odorant-Binding Proteins: A Structure- and Ligand-Based Virtual Screening Approach To Find Novel Mosquito Repellents. ACS Omega.[Link]

-

[3] MDPI. (2015). Analgesic Potential of Essential Oils. Molecules.[Link]

-

[7] Frontiers in Chemistry. (2021). Applications of Virtual Screening in Bioprospecting: Facts, Shifts, and Perspectives to Explore the Chemo-Structural Diversity of Natural Products. PMC/Frontiers.[Link]

Sources

- 1. staff.cimap.res.in [staff.cimap.res.in]

- 2. echemi.com [echemi.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. staff.cimap.res.in [staff.cimap.res.in]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Applications of Virtual Screening in Bioprospecting: Facts, Shifts, and Perspectives to Explore the Chemo-Structural Diversity of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Occurrence and Pharmacological Potential of 5-Methyl-2-(isopropyl)phenyl Isovalerate in Essential Oils

Executive Summary

5-Methyl-2-(isopropyl)phenyl isovalerate, universally recognized in phytochemical literature as thymyl isovalerate , is a specialized oxygenated monoterpene derivative. While free thymol is ubiquitous in the aerial parts of the Lamiaceae family, its esterified derivatives like thymyl isovalerate serve as distinct chemotaxonomic markers predominantly sequestered in the root essential oils of the Asteraceae family. This technical guide elucidates the natural distribution, extraction methodologies, and emerging pharmacological applications of thymyl isovalerate, specifically focusing on its role as a high-affinity inhibitor of odorant-binding proteins (OBPs) in vector control and its potential in neuropharmacology.

Biosynthetic Origins and Chemotaxonomic Significance

Thymyl isovalerate is synthesized via a convergent metabolic pathway within plant glandular trichomes. The monoterpene backbone is derived from the plastidial MEP (methylerythritol phosphate) pathway, yielding geranyl pyrophosphate (GPP). GPP undergoes cyclization to γ -terpinene, aromatization to p-cymene, and subsequent hydroxylation to form thymol (5-methyl-2-isopropylphenol). Concurrently, leucine catabolism generates isovaleryl-CoA. A specialized acyltransferase catalyzes the esterification of thymol with isovaleryl-CoA, yielding the final ester, thymyl isovalerate.

Biosynthetic pathway of thymyl isovalerate in plant glandular trichomes.

Natural Occurrence and Quantitative Distribution

Unlike free thymol, which is highly volatile and abundant in aerial parts of Thymus and Origanum species, thymyl esters are heavier, less volatile, and typically compartmentalized in the root systems of Asteraceae species. This localization suggests an evolutionary ecological defense mechanism against soil-borne pathogens or root herbivores.

In Inula cuspidata, the root extract is uniquely dominated by1, making it a primary natural source for thymyl isovalerate extraction[1]. Recent advanced GC-MS profiling of Doronicum columnae roots also confirmed the presence of thymyl isovalerate alongside a complex matrix of methoxy-p-cymene derivatives[2].

Table 1: Quantitative Distribution of Thymyl Isovalerate in Key Botanical Sources

| Plant Species | Family | Plant Part | Essential Oil Yield (%) | Thymyl Isovalerate Content (%) | Co-occurring Major Compounds |

| Inula cuspidata | Asteraceae | Roots | 0.8 - 1.2 | 3.8% | Thymyl isobutyrate (87.3%), Thymol (5.1%) |

| Doronicum columnae | Asteraceae | Roots | < 1.0 | Trace / Minor | Thymyl isobutyrate (32.8%), Thymyl 2-methylbutyrate (22.8%) |

| Arnica amplexicaulis | Asteraceae | Roots/Rhizomes | Variable | Present | 8,9-dehydrothymyl isobutyrate |

Experimental Protocol: Isolation and Chromatographic Characterization

To isolate 5-methyl-2-(isopropyl)phenyl isovalerate with high fidelity, researchers must employ a self-validating extraction and chromatographic workflow. The protocol below is designed to prevent artifact formation while ensuring absolute structural confirmation.

Step-by-Step Methodology:

-

Biomass Preparation: Harvest root material (e.g., Inula cuspidata). Clean, air-dry in the shade to prevent thermal degradation of esters, and pulverize to increase the surface area for extraction.

-

Hydrodistillation (Clevenger Apparatus): Subject 2 kg of pulverized roots to steam distillation for 2–3 hours.

-

Causality: Steam distillation isolates the volatile fraction without applying direct extreme heat that could hydrolyze the delicate ester bonds of the target molecule.

-

-

Liquid-Liquid Extraction: Saturate the aqueous distillate with NaCl and extract using a non-polar solvent mixture (Hexane/Dichloromethane, 1:1 v/v).

-

Causality: The addition of NaCl induces a "salting-out" effect, decreasing the solubility of non-polar organics in water and efficiently driving the lipophilic thymyl esters into the organic phase.

-

-

Dehydration and Concentration: Dry the organic phase over anhydrous sodium sulfate ( Na2SO4 ) to remove residual water, which could severely interfere with GC-MS column integrity. Concentrate via rotary evaporation at 30°C under reduced pressure.

-

GC-MS/FID Analysis: Inject the sample into a Gas Chromatograph equipped with a capillary column (e.g., HP-5MS) using Helium as the carrier gas. Identify the compound via its mass fragmentation pattern (molecular ion peak at m/z 234) and retention index (RI) relative to a homologous series of n-alkanes.

-

Self-Validating Step (Synthetic Confirmation): To definitively confirm the structure and rule out isomeric overlap (e.g., carvacryl isovalerate),1. Co-inject the synthetic standard with the natural extract to verify exact peak overlap[1].

Step-by-step extraction and analytical validation workflow for thymyl isovalerate.

Pharmacological Potential and Molecular Targets

Vector Control: Odorant-Binding Protein (OBP1) Inhibition

One of the most promising applications of thymyl isovalerate lies in the development of novel, plant-derived mosquito repellents. Mosquitoes (such as Anopheles gambiae, a primary malaria vector) rely heavily on Odorant-Binding Proteins (OBPs) to detect human semiochemicals.

In silico structural and ligand-based virtual screening has demonstrated that 3 like DEET and DEPA[3]. Molecular dynamics simulations reveal that thymyl isovalerate acts as a high-affinity inhibitor of the AgamOBP1 homodimer, binding to the hydrophobic pocket with a free energy ( ΔG ) of -7.34 kcal/mol[3]. This stable conformational blockade disrupts olfactory recognition, presenting a self-validating mechanism for its repellent efficacy.

Mechanism of AgamOBP1 inhibition by thymyl isovalerate for mosquito repellency.

Neuropharmacology: Analgesic and Antispasmodic Properties

Beyond insect olfaction, thymyl derivatives exhibit notable interactions with mammalian ion channels. Essential oils rich in thymol and its esters, such as those from Hofmeisteria schaffneri, have been evaluated for their antinociceptive effects. In targeted studies,4 in thermal stimuli models[4]. The underlying causality is linked to the5, which are critical in smooth muscle contraction and pain signal transduction[5]. By shifting calcium concentration-response curves, thymyl isovalerate and related monoterpene esters induce a spasmolytic effect, highlighting their potential as lead compounds for gastrointestinal and pain-management therapeutics.

Conclusion

5-Methyl-2-(isopropyl)phenyl isovalerate is more than a minor secondary metabolite; it is a structurally optimized ester with profound ecological and pharmacological utility. Its targeted accumulation in the roots of Asteraceae species provides a reliable natural source, while its high-affinity interaction with mosquito OBPs and mammalian ion channels positions it as a prime candidate for next-generation drug development and vector control strategies.

References

-

Chemical composition of Inula cuspidata CB Clarke Source: cimap.res.in URL:1

-

Exploring the Potentiality of Natural Products from Essential Oils as Inhibitors of Odorant-Binding Proteins Source: nih.gov URL:3

-

Analgesic Potential of Essential Oils - PMC - NIH Source: nih.gov URL:4

-

Antispasmodic Effect of Essential Oils and Their Constituents: A Review - PMC Source: nih.gov URL:5

-

New Oxygenated Methoxy-p-Cymene Derivatives from Leopard's Bane (Doronicum columnae Ten., Asteraceae) Essential Oil Source: mdpi.com URL:2

Sources

- 1. staff.cimap.res.in [staff.cimap.res.in]

- 2. mdpi.com [mdpi.com]

- 3. Exploring the Potentiality of Natural Products from Essential Oils as Inhibitors of Odorant-Binding Proteins: A Structure- and Ligand-Based Virtual Screening Approach To Find Novel Mosquito Repellents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analgesic Potential of Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antispasmodic Effect of Essential Oils and Their Constituents: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Structural and Computational Crystallography of 5-Methyl-2-(isopropyl)phenyl isovalerate: Binding Dynamics in Odorant-Binding Proteins

Executive Summary

5-Methyl-2-(isopropyl)phenyl isovalerate, commonly known as thymyl isovalerate, is a volatile terpenoid ester with significant potential as a next-generation insect repellent. While a standalone single-crystal X-ray diffraction structure of the pure compound is not currently deposited in standard crystallographic databases, its three-dimensional conformation and stereoelectronic properties have been rigorously elucidated through advanced computational crystallography. By utilizing the high-resolution X-ray crystal structure of the Anopheles gambiae odorant-binding protein 1 (AgamOBP1) as a reference template, researchers have mapped the precise binding dynamics of this ester[1].

This whitepaper provides an in-depth technical guide to the structural elucidation, pharmacophore mapping, and molecular dynamics of 5-Methyl-2-(isopropyl)phenyl isovalerate, offering drug development professionals a field-proven framework for structure-based virtual screening (SBVS).

Molecular Architecture and Stereoelectronic Profile

The structural efficacy of 5-Methyl-2-(isopropyl)phenyl isovalerate is dictated by its bipartite molecular architecture:

-

The Rigid Core: The 5-methyl-2-isopropylphenyl (thymyl) moiety provides a rigid, electron-rich aromatic system capable of engaging in robust π -alkyl and hydrophobic interactions.

-

The Flexible Tail: The isovalerate (3-methylbutanoate) ester linkage introduces high conformational flexibility. This allows the molecule to adopt multiple rotameric states, enabling it to mold into the deep hydrophobic pockets of target transport proteins.

This dual nature is critical. The flexibility of the ester tail allows the molecule to minimize steric clashes upon entry into a binding site, while the rigid aromatic core anchors the molecule once the thermodynamic minimum is reached.

Crystallographic Context: The AgamOBP1 Binding Pocket

To understand the structural behavior of thymyl isovalerate, it must be analyzed within its primary biological target: Odorant-Binding Proteins (OBPs). The crystallographic structure of AgamOBP1 complexed with the standard repellent DEET (PDB ID: 3N7H, 1.6 Å resolution) serves as the definitive structural template[2].

AgamOBP1 is a homodimer characterized by a continuous hydrophobic tunnel formed by six α -helices. When 5-Methyl-2-(isopropyl)phenyl isovalerate is superimposed onto the crystallographic coordinates of DEET, it exhibits a highly favorable Tanimoto 3D similarity score of 0.78[3]. This structural homology confirms that the ester's spatial arrangement of hydrogen bond acceptors and hydrophobic centers mimics the established pharmacophore of commercial repellents.

Key intermolecular interactions between thymyl isovalerate and AgamOBP1 binding pocket residues.

Step-by-Step Methodology: In Silico Structural Elucidation

To achieve high-fidelity predictions of the crystallographic binding pose, the following self-validating protocol is employed. Every step is designed to cross-verify the previous one, ensuring that the final conformation is thermodynamically viable.

Step 1: Target Preparation & Cavity Definition

-

Action: Retrieve the X-ray structure of AgamOBP1 (PDB: 3N7H)[2]. Strip co-crystallized water molecules and the native DEET ligand. Assign protonation states at a physiological pH of 7.4.

-

Causality: Water molecules in the AgamOBP1 pocket are highly labile. Removing them prevents artificial steric hindrance during docking, allowing the flexible isovalerate tail to fully explore the cavity volume.

Step 2: Ligand Conformational Search

-

Action: Generate the 3D coordinates of 5-Methyl-2-(isopropyl)phenyl isovalerate. Apply the MMFF94 force field to perform a systematic conformational search, minimizing the energy to locate the global minimum.

-

Causality: Because the ester bond allows for significant rotation, starting docking simulations from a local energy maximum can trap the algorithm in a false positive pose. Energy minimization ensures the baseline structure is physically realistic.

Step 3: Pharmacophore Mapping & Superposition

-

Action: Align the minimized ligand against the crystallographic conformation of DEET using a 3D pharmacophore model[4]. Calculate the Tanimoto 3D coefficient.

-

Validation: A Tanimoto 3D score ≥ 0.70 acts as an internal checkpoint. If the score is lower, the ligand's geometry is rejected before computationally expensive docking begins.

Step 4: Flexible Molecular Docking

-

Action: Execute flexible docking (e.g., via Molegro Virtual Docker) into the defined AgamOBP1 binding site. Allow the side chains of key residues (Trp114, Leu76) to remain flexible.

-

Causality: The AgamOBP1 pocket undergoes induced fit upon ligand entry. Rigid-receptor docking would fail to capture the π -alkyl stacking interactions between the thymyl ring and Trp114[5].

Step 5: Molecular Dynamics (MD) Simulation & Trajectory Convergence

-

Action: Solvate the highest-scoring protein-ligand complex in a TIP3P water box, neutralize with ions, and run a 100 ns MD simulation under an NPT ensemble (300 K, 1 bar).

-

Validation: Calculate the Root Mean Square Deviation (RMSD) of the ligand over time. A plateau in RMSD values self-validates that the docked conformation is a stable thermodynamic minimum, not a transient computational artifact[6].

Computational crystallographic workflow for evaluating ligand-protein binding dynamics.

Conformational Dynamics and Binding Energetics

The structural stability of the AgamOBP1-thymyl isovalerate complex is heavily reliant on the movement of a specific loop segment (L1) located at the N-terminal region of the protein. During the MD simulation, this loop moves toward the α -helix, forming intermolecular interactions that lock the ester into the binding pocket[6].

To quantify this affinity, the Solvated Interaction Energy (SIE) method is utilized over standard endpoint methods. The SIE method introduces a calibrated generalized Born model that accurately accounts for the severe desolvation penalty required to move the hydrophobic thymyl isovalerate from an aqueous environment into the deep OBP1 tunnel.

Quantitative Structural Data Summary

| Compound | Tanimoto 3D Similarity | RMSD Stability (Å) | Binding Free Energy (kcal/mol) | Primary Interaction Motif |

| DEET (Crystallographic Ref) | 1.00 | < 1.5 | -6.20 ± 0.15* | Hydrophobic tunnel |

| 5-Methyl-2-(isopropyl)phenyl isovalerate | 0.78 | < 2.0 | -7.34 ± 0.09 | π -Alkyl (Trp114) |

| p-Anisyl Hexanoate | 0.81 | < 2.0 | -6.85 ± 0.10 | Hydrophobic |

| 4-(4-Methylphenyl)-pentanal | 0.80 | < 2.0 | -6.81 ± 0.08 | Hydrophobic |

*Note: DEET binding energy serves as an illustrative baseline derived from standard OBP1 assays; experimental NP energies are sourced directly from peer-reviewed MD simulations[1].

As demonstrated in the data, 5-Methyl-2-(isopropyl)phenyl isovalerate exhibits a superior binding free energy (-7.34 kcal/mol) compared to other natural product derivatives[7]. This is a direct consequence of its highly complementary crystallographic volume; the isovalerate tail perfectly occupies the spatial void left by the diethyl groups of DEET, while the thymyl ring maximizes van der Waals contact with helices 4, 5, and 6[5].

Conclusion

While a physical single-crystal X-ray diffraction structure of pure 5-Methyl-2-(isopropyl)phenyl isovalerate is absent from current literature, computational crystallography has successfully resolved its 3D stereoelectronic profile. By utilizing the AgamOBP1 X-ray structure as a rigid framework and applying rigorous, self-validating molecular dynamics protocols, researchers have proven that this ester adopts a highly stable, low-energy conformation capable of outperforming traditional synthetic repellents in target affinity. For drug development professionals, this compound represents a structurally validated scaffold for the design of next-generation, naturally derived vector control agents.

References

- Exploring the Potentiality of Natural Products from Essential Oils as Inhibitors of Odorant-Binding Proteins: A Structure- and Ligand-Based Virtual Screening Approach To Find Novel Mosquito Repellents. ACS Omega.

- Exploring the Potentiality of Natural Products from Essential Oils as Inhibitors of Odorant-Binding Proteins: A Structure- and Ligand-Based Virtual Screening Approach To Find Novel Mosquito Repellents.

- Exploring the Potentiality of Natural Products from Essential Oils as Inhibitors of Odorant-Binding Proteins.

- Applications of Virtual Screening in Bioprospecting: Facts, Shifts, and Perspectives to Explore the Chemo-Structural Diversity of N

Sources

- 1. Exploring the Potentiality of Natural Products from Essential Oils as Inhibitors of Odorant-Binding Proteins: A Structure- and Ligand-Based Virtual Screening Approach To Find Novel Mosquito Repellents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the Potentiality of Natural Products from Essential Oils as Inhibitors of Odorant-Binding Proteins: A Structure- and Ligand-Based Virtual Screening Approach To Find Novel Mosquito Repellents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Frontiers | Applications of Virtual Screening in Bioprospecting: Facts, Shifts, and Perspectives to Explore the Chemo-Structural Diversity of Natural Products [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

pharmacokinetics and bioavailability of 5-Methyl-2-(isopropyl)phenyl isovalerate

An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of 5-Methyl-2-(isopropyl)phenyl isovalerate

Abstract

This technical guide provides a comprehensive analysis of the predicted , also known as thymol isovalerate. Due to the limited direct experimental data on this ester, this guide synthesizes information on its constituent molecules, thymol and isovaleric acid, to build a predictive model of its absorption, distribution, metabolism, and excretion (ADME). Furthermore, this document outlines detailed experimental protocols for future in vivo and in vitro studies to validate these predictions, serving as a foundational resource for researchers, scientists, and professionals in drug development.

Introduction

5-Methyl-2-(isopropyl)phenyl isovalerate is an ester formed from the reaction of thymol and isovaleric acid.[1][2] Thymol, a monoterpenoid phenol, is well-known for its various pharmacological properties.[3] Isovaleric acid is a short-chain fatty acid naturally found in many foods and is an intermediate in the metabolism of branched-chain amino acids in mammals.[4] The esterification of thymol to form 5-Methyl-2-(isopropyl)phenyl isovalerate results in a more lipophilic compound, which is expected to significantly alter its pharmacokinetic profile compared to thymol.[5][6]

This guide aims to:

-

Provide a predictive overview of the pharmacokinetic profile of 5-Methyl-2-(isopropyl)phenyl isovalerate.

-

Leverage the known ADME properties of thymol as a basis for these predictions.

-

Offer detailed, actionable experimental protocols for researchers to investigate the pharmacokinetics and bioavailability of this compound.

Physicochemical Properties and Predicted Pharmacokinetic Influence

The physicochemical properties of a compound are fundamental determinants of its pharmacokinetic behavior.

| Property | Value / Prediction | Source / Rationale |

| Molecular Formula | C15H22O2 | [1][7] |

| Molecular Weight | 234.33 g/mol | [1][7] |

| LogP (Lipophilicity) | Predicted to be > 3.2 | The LogP of thymol is approximately 3.2.[8] Esterification with isovaleric acid will increase lipophilicity. |

| Water Solubility | Predicted to be low | Thymol has low water solubility (1.25 g/L). The ester is expected to be even less soluble. Isopropyl isovalerate is insoluble in water.[9] |

The increased lipophilicity of 5-Methyl-2-(isopropyl)phenyl isovalerate compared to thymol suggests it will readily cross biological membranes. However, its low aqueous solubility may limit its dissolution rate in the gastrointestinal tract, potentially affecting the rate of absorption.

The Pharmacokinetic Profile of Thymol: A Foundational Reference

Understanding the pharmacokinetics of thymol is crucial for predicting the fate of its isovalerate ester.[10]

-

Absorption: Thymol is rapidly absorbed after oral administration.[11][12]

-

Distribution: Free thymol is generally not detected in human plasma, indicating rapid and extensive distribution and metabolism.[10] It is primarily found in circulation as its sulfate conjugate.[3]

-

Metabolism: Thymol undergoes extensive phase II metabolism, primarily through sulfation and glucuronidation, to form more water-soluble conjugates.[13]

-

Excretion: The metabolites of thymol are primarily excreted in the urine.[3]

Table of Pharmacokinetic Parameters of Thymol in Humans

| Parameter | Value | Reference |

| Tmax (Time to Peak Concentration) | ~2 hours | [3] |

| Bioavailability (as thymol sulfate) | ~16% | [3] |

Predicted Pharmacokinetics of 5-Methyl-2-(isopropyl)phenyl isovalerate

Metabolism: The Central Hypothesis of Ester Hydrolysis

The primary and most critical metabolic event for 5-Methyl-2-(isopropyl)phenyl isovalerate is predicted to be rapid hydrolysis by esterases. These enzymes are abundant in the intestine and liver.[14][15][16][17] This hydrolysis will yield thymol and isovaleric acid.

Caption: Predicted metabolic pathway of 5-Methyl-2-(isopropyl)phenyl isovalerate.

The subsequent fate of the hydrolysis products is as follows:

-

Thymol: Will undergo the established phase II conjugation reactions (sulfation and glucuronidation).

-

Isovaleric Acid: As a natural short-chain fatty acid, it will enter endogenous metabolic pathways, being converted to acetoacetate and serving as a precursor for fatty acid and cholesterol synthesis.[4][18] In cases of metabolic disorders, alternative oxidation pathways can lead to metabolites like 4-hydroxyisovaleric acid.[19]

Absorption

Absorption of 5-Methyl-2-(isopropyl)phenyl isovalerate is likely to be a combination of the absorption of the intact ester and its hydrolysis products. Due to its high lipophilicity, the intact ester may be absorbed, but it will be highly susceptible to first-pass metabolism by intestinal and hepatic esterases.[20][21]

Distribution

If any intact ester reaches systemic circulation, its high lipophilicity suggests it would have a larger volume of distribution than thymol, potentially accumulating in fatty tissues. However, due to rapid hydrolysis, the distribution profile is expected to be largely dictated by the distribution of thymol and isovaleric acid.

Excretion

The primary route of excretion for the metabolites of thymol (sulfate and glucuronide conjugates) is via the kidneys into the urine.[3] The metabolites of isovaleric acid are largely incorporated into endogenous pathways, with minimal direct excretion of the parent compound.

Bioavailability Considerations

The systemic bioavailability of thymol following oral administration of 5-Methyl-2-(isopropyl)phenyl isovalerate will be determined by the extent of first-pass hydrolysis. If hydrolysis is extensive in the intestine and liver, the bioavailability of thymol from the ester could be comparable to or even lower than that of administering thymol itself, due to potential presystemic metabolism of the newly formed thymol. Conversely, if the ester linkage provides some protection against immediate conjugation, it could potentially enhance the overall exposure to thymol.

Experimental Protocols for Pharmacokinetic and Bioavailability Assessment

To move from prediction to empirical data, the following experimental designs are proposed.

In Vivo Pharmacokinetic Study in a Rodent Model

This protocol outlines a typical pharmacokinetic study in rats.[22][23][24]

Objective: To determine the plasma concentration-time profiles and key pharmacokinetic parameters of 5-Methyl-2-(isopropyl)phenyl isovalerate and its primary metabolite, thymol, after oral administration.

Methodology:

-

Animal Model: Male Sprague-Dawley rats (n=3-5 per time point or cannulated for serial sampling).

-

Dose Formulation: The compound should be dissolved or suspended in a suitable vehicle (e.g., corn oil, 0.5% methylcellulose).

-

Dose Administration: Administer a single oral dose via gavage. At least two dose levels should be used to assess dose proportionality.[22]

-

Blood Sampling:

-

Collect blood samples (e.g., via tail vein or jugular vein cannula) at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Collect blood into tubes containing an anticoagulant (e.g., EDTA).

-

Centrifuge immediately to separate plasma and store at -80°C until analysis.

-

-

Bioanalysis:

-

Develop and validate a sensitive and specific analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the simultaneous quantification of 5-Methyl-2-(isopropyl)phenyl isovalerate and thymol in plasma.[25][26][27][28][29]

-

The method should be validated according to relevant guidelines.[30]

-

-

Pharmacokinetic Analysis:

-

Calculate pharmacokinetic parameters using non-compartmental analysis. This includes Cmax (peak concentration), Tmax (time to peak concentration), AUC (area under the curve), t1/2 (elimination half-life), and clearance.

-

Caption: Experimental workflow for the in vivo pharmacokinetic study.

In Vitro Metabolic Stability Assay

This assay will determine the rate of hydrolysis of the ester in a controlled environment.[31][32][33][34]

Objective: To determine the intrinsic clearance of 5-Methyl-2-(isopropyl)phenyl isovalerate due to hydrolysis by liver microsomal esterases.

Methodology:

-

Test System: Pooled liver microsomes from the species of interest (e.g., rat, human).

-

Incubation:

-

Prepare an incubation mixture containing the test compound (at a low concentration, e.g., 1 µM) and liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).

-

Initiate the reaction by adding a cofactor regenerating system (if assessing oxidative metabolism in parallel) or buffer for hydrolysis assessment.

-

Incubate at 37°C.

-

-

Time Points: Collect aliquots at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

-

Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis:

-

Centrifuge to pellet the protein.

-

Analyze the supernatant by LC-MS/MS to measure the disappearance of the parent compound over time.

-

-

Data Analysis:

-

Plot the natural log of the percentage of the parent compound remaining versus time.

-

The slope of the linear portion of this plot gives the rate constant of depletion.

-

Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).

-

Data Presentation and Interpretation

The data from the proposed in vivo study should be summarized as follows:

Table of Predicted Pharmacokinetic Parameters for 5-Methyl-2-(isopropyl)phenyl isovalerate and Thymol

| Parameter | 5-Methyl-2-(isopropyl)phenyl isovalerate | Thymol (from ester) | Interpretation |

| Cmax (ng/mL) | Expected to be low and transient | Will depend on the rate of hydrolysis and absorption | Indicates the maximum concentration reached. |

| Tmax (h) | Expected to be very short | Will likely be short, reflecting rapid hydrolysis | Time to reach maximum concentration. |

| AUC (ng*h/mL) | Expected to be low | The primary measure of systemic exposure | Represents total drug exposure over time. |

| t1/2 (h) | Expected to be very short | Will reflect the elimination of thymol conjugates | Time for the concentration to decrease by half. |

A high and early Cmax for thymol would suggest rapid and extensive presystemic hydrolysis of the ester. A very low AUC for the parent ester would confirm its status as a prodrug that is efficiently converted to thymol.

Conclusion and Future Directions

This guide provides a robust, scientifically-grounded framework for understanding the likely pharmacokinetic profile of 5-Methyl-2-(isopropyl)phenyl isovalerate. The central hypothesis is that this ester will act as a prodrug, undergoing rapid and extensive hydrolysis by esterases to release thymol and isovaleric acid.

Key Predictions:

-

Low systemic exposure to the intact ester.

-

Rapid appearance of thymol in the circulation.

-

The pharmacokinetic profile will be largely driven by the ADME of thymol.

The experimental protocols provided herein offer a clear path for the validation of these predictions. Future research should focus on:

-

Conducting the proposed in vivo and in vitro studies to obtain empirical data.

-

Identifying the specific carboxylesterase isozymes responsible for the hydrolysis.[16][17]

-

Evaluating the pharmacokinetics in different species to understand inter-species differences in esterase activity.[16][17]

By systematically addressing these research questions, a comprehensive understanding of the can be achieved, enabling its further development for therapeutic or other applications.

References

-

Inoue, M., Morikawa, M., Tsuboi, M., & Sugiura, M. (1979). Comparative study of human intestinal and hepatic esterases as related to enzymatic properties and hydrolizing activity for ester-type drugs. PubMed. [Link]

-

Perin, N., et al. (2025). Reporting Guidelines for Clinical Pharmacokinetic Studies: The ClinPK Statement. SpringerLink. [Link]

-

European Medicines Agency. (n.d.). Clinical pharmacology and pharmacokinetics guidelines. European Medicines Agency. [Link]

-

Berry, L. M., Wollenberg, L., & Zhao, Z. (2009). Esterase Activities in the Blood, Liver and Intestine of Several Preclinical Species and Humans. Ingenta Connect. [Link]

-

Inoue, M., Morikawa, M., Tsuboi, M., & Sugiura, M. (1979). COMPARATIVE STUDY OF HUMAN INTESTINAL AND HEPATIC ESTERASES AS RELATED TO ENZYMATIC PROPERTIES AND HYDROLIZING ACTIVITY FOR ESTER-TYPE DRUGS. J-Stage. [Link]

-

National Cancer Institute. (2022). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI. [Link]

-

Berry, L. M., Wollenberg, L., & Zhao, Z. (2009). Esterase activities in the blood, liver and intestine of several preclinical species and humans. PubMed. [Link]

-

Berry, L. M., Wollenberg, L., & Zhao, Z. (2009). Esterase Activities in the Blood, Liver and Intestine of Several Preclinical Species and Humans. Bentham Science. [Link]

-

European Medicines Agency. (2015). Pharmacokinetic studies in man. European Medicines Agency. [Link]

-

European Medicines Agency. (n.d.). Guideline on the Clinical Investigation of the Pharmacokinetics of Therapeutic Proteins. European Medicines Agency. [Link]

-

PharmaCompass. (n.d.). Isovaleric Acid | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass. [Link]

-

Biocrates Life Sciences AG. (2021). Isovaleric acid - Metabolite of the month. Biocrates. [Link]

-

Bitar, Y., et al. (2018). Determination Thymol in Thyme extract and its Pharmaceutical forms by using Gas Chromatography method. Research Journal of Pharmacy and Technology. [Link]

-

Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Selvita. [Link]

-

In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021). IntechOpen. [Link]

-

National Center for Biotechnology Information. (n.d.). Isopropyl isovalerate. PubChem. [Link]

-

Meadowhawk Biolabs. (n.d.). DISCOVERY IN VIVO PHARMACOKINETICS. Meadowhawk Biolabs. [Link]

-

Balak, D. M. W., & Thio, H. B. (2018). The Pharmacokinetics of Fumaric Acid Esters Reveal Their In Vivo Effects. PubMed. [Link]

-

ResearchGate. (n.d.). Thymol attenuates altered lipid metabolism in β-adrenergic agonist induced myocardial infarcted rats by inhibiting tachycardia, altered electrocardiogram, apoptosis and cardiac hypertrophy. ResearchGate. [Link]

-

Al-Rajabi, M. A., et al. (2022). Determination of Thymol in Commercial Formulation, Essential Oils, Traditional, and Ultrasound-Based Extracts of Thymus vulgaris and Origanum vulgare Using a Greener HPTLC Approach. NCBI. [Link]

-

de Oliveira, A. C. S., et al. (2017). Validation of A High Performance Liquid Chromatography Method to Quantify Thymol in Nanocapsules of Bioactive Essential Oil from Lippia Sidoides. MedCrave. [Link]

-

ASEAN. (n.d.). ASEAN GUIDELINE FOR THE CONDUCT OF BIOEQUIVALENCE STUDIES. ASEAN. [Link]

-

Li, Y., et al. (2020). A New Method for Determination of Thymol and Carvacrol in Thymi herba by Ultraperformance Convergence Chromatography (UPC2). NCBI. [Link]

-

Al-Sabha, T. N., & Al-Khafaji, F. H. (n.d.). Spectrophotometric Determination of Thymol in Pharmaceutical Preparations Via Oxidative Coupling Reaction with 2,4-dinitrophenylhydrazine in the presence of potassium periodate. Iraqi National Journal of Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl isovalerate. PubChem. [Link]

-

Zhang, J., et al. (2019). In Vivo Ester Hydrolysis as a New Approach in Development of Positron Emission Tomography Tracers for Imaging Hypoxia. ACS Publications. [Link]

-

da Silva, A. B., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Taylor & Francis Online. [Link]

-

U.S. Environmental Protection Agency. (2025). 5-Methyl-2-(isopropyl)phenyl isovalerate - Chemical Details. CompTox Chemicals Dashboard. [Link]

-

Van Noten, N., et al. (2021). In vitro stability and ex vivo absorption of thymol monoglucosides in the porcine gut. PubMed. [Link]

-

Nagoor Meeran, M. F., et al. (2017). Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development. Frontiers in Pharmacology. [Link]

-

Wikipedia. (n.d.). Isovaleric acid. Wikipedia. [Link]

-

Global Substance Registration System. (n.d.). 5-METHYL-2-(ISOPROPYL)PHENYL ISOVALERATE. gsrs.ncats.nih.gov. [Link]

-

Lehnert, W., & Niederhoff, H. (1981). New metabolites in isovaleric acidemia. University of Texas Southwestern Medical Center. [Link]

-

Inxight Drugs. (n.d.). 5-Methyl-2-(isopropyl)phenyl isovalerate. Inxight Drugs. [Link]

-

Kohlert, C., et al. (2002). Pharmacokinetics and bioavailability of an essential oil compound (thymol) after oral administration. ResearchGate. [Link]

-

ProQuest. (n.d.). SOME ASPECTS OF THE INTERMEDIARY METABOLISM OF ISOVALERIC ACID. ProQuest. [Link]

-

NIST. (n.d.). 5-Isopropyl-2-methylphenyl 2,3,4,5,6-pentafluorobenzoate. NIST WebBook. [Link]

-

Akbor, S., et al. (2025). Thymol as a Potential Natural Antiemetic: Insights From In Vivo and In Silico Studies. Wiley Online Library. [Link]

-

FooDB. (2010). Showing Compound 5-Isopropyl-2-methylphenol (FDB014512). FooDB. [Link]

-

Nagoor Meeran, M. F., et al. (2017). Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development. NCBI. [Link]

-

Akbor, S., et al. (2025). Thymol as a Potential Natural Antiemetic: Insights From In Vivo and In Silico Studies. Europe PMC. [Link]

-

Bacova, B., et al. (2025). Bioavailability of Thymol Incorporated into Gastro-Resistant Self-Emulsifying Pellets in Rabbits. MDPI. [Link]

-

Wiatrak, B., et al. (2021). Thymol-Modified Oleic and Linoleic Acids Encapsulated in Polymeric Nanoparticles: Enhanced Bioactivity, Stability, and Biomedical Potential. NCBI. [Link]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. 5-Methyl-2-(isopropyl)phenyl isovalerate [drugs.ncats.io]

- 3. Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isovaleric acid - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Thymol-Modified Oleic and Linoleic Acids Encapsulated in Polymeric Nanoparticles: Enhanced Bioactivity, Stability, and Biomedical Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CompTox Chemicals Dashboard [comptox.epa.gov]

- 8. Showing Compound 5-Isopropyl-2-methylphenol (FDB014512) - FooDB [foodb.ca]

- 9. Isopropyl isovalerate | C8H16O2 | CID 61914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Frontiers | Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development [frontiersin.org]

- 11. research.uees.edu.ec [research.uees.edu.ec]

- 12. Thymol as a Potential Natural Antiemetic: Insights From In Vivo and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Comparative study of human intestinal and hepatic esterases as related to enzymatic properties and hydrolizing activity for ester-type drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. COMPARATIVE STUDY OF HUMAN INTESTINAL AND HEPATIC ESTERASES AS RELATED TO ENZYMATIC PROPERTIES AND HYDROLIZING ACTIVITY FOR ESTER-TYPE DRUGS [jstage.jst.go.jp]

- 16. Esterase activities in the blood, liver and intestine of several preclinical species and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. eurekaselect.com [eurekaselect.com]

- 18. Isovaleric Acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 19. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 20. The Pharmacokinetics of Fumaric Acid Esters Reveal Their In Vivo Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. selvita.com [selvita.com]

- 24. irp.cdn-website.com [irp.cdn-website.com]

- 25. rjptonline.org [rjptonline.org]

- 26. Determination of Thymol in Commercial Formulation, Essential Oils, Traditional, and Ultrasound-Based Extracts of Thymus vulgaris and Origanum vulgare Using a Greener HPTLC Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Validation of A High Performance Liquid Chromatography Method to Quantify Thymol in Nanocapsules of Bioactive Essential Oil from Lippia Sidoides - MedCrave online [medcraveonline.com]

- 28. A New Method for Determination of Thymol and Carvacrol in Thymi herba by Ultraperformance Convergence Chromatography (UPC2) - PMC [pmc.ncbi.nlm.nih.gov]

- 29. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 30. Clinical pharmacology and pharmacokinetics guidelines | European Medicines Agency (EMA) [ema.europa.eu]

- 31. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling | IntechOpen [intechopen.com]

- 32. merckmillipore.com [merckmillipore.com]

- 33. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 34. tandfonline.com [tandfonline.com]

step-by-step synthesis protocol for 5-Methyl-2-(isopropyl)phenyl isovalerate

Application Note: High-Yield Synthesis and Isolation Protocol for 5-Methyl-2-(isopropyl)phenyl isovalerate

I. Strategic Context and Biological Significance

5-Methyl-2-(isopropyl)phenyl isovalerate, commonly known as thymyl isovalerate (CAS: 69844-33-3)[1], is a naturally occurring monoterpenoid ester identified in the essential oils of species such as Inula cuspidata[2] and Hofmeisteria schaffneri[3]. In pharmaceutical and agrochemical research, this compound is highly valued. Structure-based virtual screening and molecular dynamics have demonstrated its high-affinity interaction with the OBP1 binding pocket, positioning it as a potent, novel mosquito repellent[4]. Furthermore, in vivo studies highlight its efficacy as a peripheral antinociceptive (analgesic) agent[3].

Because isolating this ester from natural matrices yields low quantities and complex isomeric mixtures, a robust, scalable bench-synthesis is required for downstream biological assays and pharmacokinetic profiling.

II. Mechanistic Rationale

Phenolic hydroxyl groups, such as the one on thymol (5-methyl-2-isopropylphenol), are notoriously poor nucleophiles compared to aliphatic alcohols. The resonance delocalization of the oxygen lone pair into the aromatic ring reduces its reactivity, making standard acid-catalyzed Fischer esterification thermodynamically unfavorable and low-yielding.

To overcome this, the following protocol utilizes a highly reactive acyl electrophile (isovaleryl chloride)[2]. The reaction is driven by a dual-base system:

-

Triethylamine (TEA): Acts as a stoichiometric acid scavenger, neutralizing the HCl byproduct to prevent the reverse reaction and protect acid-sensitive moieties.

-

4-Dimethylaminopyridine (DMAP): Acts as a hyper-nucleophilic catalyst. DMAP attacks the acyl chloride to form a highly electrophilic N-acylpyridinium intermediate, which is rapidly intercepted by the weakly nucleophilic thymol, regenerating the catalyst and ensuring quantitative conversion.

Fig 1: Synthetic workflow for the esterification and isolation of thymyl isovalerate.

III. Experimental Execution: Step-by-Step Protocol

Scale: 10 mmol (Scalable up to 100+ mmol with appropriate thermal management).

Reagents Required:

-

Thymol (≥99% purity): 1.50 g (10.0 mmol)

-

Isovaleryl chloride: 1.33 g / 1.35 mL (11.0 mmol, 1.1 eq)

-

Triethylamine (TEA): 1.52 g / 2.10 mL (15.0 mmol, 1.5 eq)

-

4-Dimethylaminopyridine (DMAP): 0.12 g (1.0 mmol, 0.1 eq)

-

Anhydrous Dichloromethane (DCM): 25 mL

Step 1: Reaction Assembly and Initiation

-

Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and purge with inert gas (N₂ or Argon). Causality: Moisture competes with thymol for the acyl chloride, leading to the formation of isovaleric acid and reducing yield.

-

Add thymol, TEA, DMAP, and anhydrous DCM to the flask. Stir until complete dissolution is achieved.

-

Submerge the flask in an ice-water bath (0 °C) and allow it to equilibrate for 10 minutes. Causality: Cooling mitigates the highly exothermic nature of the initial acylation, preventing the formation of colored oxidation byproducts.

-

Add isovaleryl chloride dropwise over 10 minutes via a syringe.

Step 2: Propagation and Monitoring

-

Remove the ice bath and allow the reaction mixture to warm to ambient temperature (25 °C).

-

Stir vigorously for 2 to 4 hours.

-

Self-Validation Check: Monitor reaction progress via Thin Layer Chromatography (TLC) using a 95:5 Hexane:Ethyl Acetate solvent system. Thymol (Rf ~0.3) will disappear, replaced by the highly non-polar thymyl isovalerate (Rf ~0.7). Visualize using UV light (254 nm) or an iodine chamber.

Step 3: Quench and Aqueous Workup

-

Once TLC confirms the consumption of thymol, quench the reaction by adding 15 mL of saturated aqueous NH₄Cl. Transfer to a separatory funnel.

-

Extract the aqueous layer with DCM (2 × 15 mL). Combine the organic layers.

-

Wash the combined organic phase with 1M HCl (20 mL). Causality: This selectively protonates and removes the DMAP catalyst and unreacted TEA into the aqueous phase.

-

Wash with saturated aqueous NaHCO₃ (20 mL). Self-Validation Check: Observe for CO₂ gas evolution. This step neutralizes any residual HCl and converts unreacted isovaleric acid (formed from ambient moisture) into water-soluble sodium isovalerate.

-

Wash with brine (20 mL) to remove bulk water, then dry the organic layer over anhydrous Na₂SO₄.

Step 4: Purification

-

Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield a crude pale-yellow oil.

-

Purify the crude product via flash column chromatography on silica gel (230-400 mesh), eluting with a gradient of 100% Hexanes to 98:2 Hexanes:Ethyl Acetate.

-

Pool the product-containing fractions and evaporate the solvent to afford pure 5-Methyl-2-(isopropyl)phenyl isovalerate.

IV. Analytical Validation and Data Presentation

To verify the integrity of the synthesized protocol, compare the isolated product against the standard physicochemical and spectral parameters summarized below. The expected yield utilizing this optimized Steglich/Acyl Chloride hybrid approach is >80%[2].

| Parameter | Specification / Expected Value |

| IUPAC Name | 5-methyl-2-(propan-2-yl)phenyl 3-methylbutanoate |

| Molecular Formula | C₁₅H₂₂O₂[5] |

| Molecular Weight | 234.334 g/mol [5] |

| Physical State | Colorless to pale yellow viscous oil |

| Expected Yield | 81% - 85%[2] |

| ¹H NMR Highlights (CDCl₃) | δ 7.17 (d, J=7.8Hz, 1H, Ar-H), 7.02 (d, J=7.8Hz, 1H, Ar-H), 6.79 (s, 1H, Ar-H), 3.00 (septet, J=6.9 Hz, 1H, isopropyl -CH-)[2] |

| Chromatography (HPLC) | Amenable to Reverse Phase (RP) HPLC using MeCN/Water/Phosphoric Acid mobile phase on a C18/R1 column[6] |

V. References

-

Chemical composition of Inula cuspidata C.B. Clarke. Mathela, C.S., et al. Indian Journal of Chemistry, Vol. 47B, August 2008, pp. 1249-1253. 2

-

Exploring the Potentiality of Natural Products from Essential Oils as Inhibitors of Odorant-Binding Proteins... da Costa, K.S., et al. ACS Omega, 2019 Dec 17;4(27):22475-22486. 4

-

Analgesic Potential of Essential Oils. Molecules (MDPI), 2015. 3

-

5-Methyl-2-(isopropyl)phenyl isovalerate - Inxight Drugs. National Center for Advancing Translational Sciences (NCATS). 5

-

5-methyl-2-(isopropyl)phenyl isovalerate — Chemical Substance. NextSDS. 1

-

Separation of 5-Methyl-2-(isopropyl)phenyl isovalerate. SIELC Technologies.6

Sources

- 1. nextsds.com [nextsds.com]

- 2. staff.cimap.res.in [staff.cimap.res.in]

- 3. mdpi.com [mdpi.com]

- 4. Exploring the Potentiality of Natural Products from Essential Oils as Inhibitors of Odorant-Binding Proteins: A Structure- and Ligand-Based Virtual Screening Approach To Find Novel Mosquito Repellents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-Methyl-2-(isopropyl)phenyl isovalerate [drugs.ncats.io]

- 6. 5-Methyl-2-(isopropyl)phenyl isovalerate | SIELC Technologies [sielc.com]

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 5-Methyl-2-(isopropyl)phenyl isovalerate

Authored by: Senior Application Scientist, Gemini Laboratories

Introduction: The Rationale for Cytotoxicity Screening

5-Methyl-2-(isopropyl)phenyl isovalerate is a chemical compound with structural similarities to components found in various essential oils.[1][2] Such compounds are of increasing interest in the pharmaceutical and consumer goods industries for their potential biological activities. The evaluation of in vitro cytotoxicity is a critical first step in the safety and efficacy assessment of any new chemical entity. This process provides essential data on a compound's potential to induce cell death, its mechanisms of action, and its therapeutic window.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the in vitro cytotoxic potential of 5-Methyl-2-(isopropyl)phenyl isovalerate. The protocols herein are designed to be robust and self-validating, incorporating established methodologies to ensure data integrity and reproducibility.

Part 1: Foundational Concepts in Cytotoxicity Testing

The cytotoxicity of a compound can manifest through various mechanisms, broadly categorized as necrosis and apoptosis.[3] Necrosis is typically a result of acute cellular injury, leading to loss of membrane integrity and leakage of cellular contents. Apoptosis, or programmed cell death, is a more controlled process involving a cascade of specific signaling events. Understanding the mode of cell death is as crucial as quantifying the cytotoxic effect itself.

Essential oils and their components have been shown to induce cytotoxicity in various cancer cell lines, often through the induction of apoptosis.[4][5] This can involve DNA fragmentation and the activation of caspases, key enzymes in the apoptotic pathway.[4] Therefore, a comprehensive assessment of 5-Methyl-2-(isopropyl)phenyl isovalerate should include assays that can differentiate between these cell death mechanisms.

Part 2: Experimental Design and Workflow

A logical and stepwise approach is crucial for the successful evaluation of a novel compound. The following workflow is recommended for assessing the in vitro cytotoxicity of 5-Methyl-2-(isopropyl)phenyl isovalerate.

Caption: Potential apoptotic pathway induced by cytotoxic compounds.

Part 4: Data Analysis and Interpretation

The primary endpoint for cytotoxicity assays is typically the IC50 value, which is the concentration of a compound that inhibits 50% of cell viability.

IC50 Calculation:

-

Plot the percentage of cell viability against the log of the compound concentration.

-

Use a non-linear regression analysis (e.g., a sigmoidal dose-response curve) to calculate the IC50 value.

Interpretation of Results:

| Assay | Potential Outcome | Interpretation |

| MTT | Dose-dependent decrease in viability | The compound is cytotoxic. |

| LDH | Dose-dependent increase in LDH release | The compound induces necrosis or late apoptosis. |

| Annexin V/PI | Increase in Annexin V positive, PI negative cells | The compound induces early apoptosis. |

| Annexin V/PI | Increase in Annexin V and PI double-positive cells | The compound induces late apoptosis or necrosis. |

A compound is generally considered to have strong cytotoxic activity with an IC50 value between 10-50 µg/mL. [6]Moderate activity is in the range of 50-100 µg/mL, while weak activity is between 100-200 µg/mL. [6]

Part 5: Safety and Handling

Based on available safety data, 5-Methyl-2-(isopropyl)phenyl isovalerate is a flammable liquid and vapor that is harmful if swallowed and causes skin and eye irritation. The structurally related compound, 5-Isopropyl-2-methyl-phenol (Carvacrol), also causes skin and eye irritation and is harmful if swallowed. [7][8]Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. [7][9]All work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

These application notes provide a robust framework for the in vitro cytotoxicity assessment of 5-Methyl-2-(isopropyl)phenyl isovalerate. By employing a multi-assay approach, researchers can not only quantify the cytotoxic potential of this compound but also gain valuable insights into its mechanism of action. This information is indispensable for the continued development and safety evaluation of this and other novel chemical entities.

References

- Cytotoxicity Evaluation of Essential Oil and its Component from Zingiber officinale Roscoe. (n.d.). Semantic Scholar.

-

de Oliveira, J. R., de Jesus, H. C. R., & de Oliveira, V. D. A. (2016). In Vitro Cytotoxic Potential of Essential Oils of Eucalyptus benthamii and Its Related Terpenes on Tumor Cell Lines. BioMed Research International, 2016, 3621678. [Link]

-

Krasutskaya, N. A., et al. (2020). The In Vitro Cytotoxicity of Eremothecium oil and Its Components—Aromatic and Acyclic Monoterpene Alcohols. Foods, 9(12), 1787. [Link]

- Prakash, O., et al. (2012). IN VITRO CYTOTOXICITY OF ESSENTIAL OILS: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 3(11), 4236-4244.

- Jafari, B., et al. (2016). In vitro Cytotoxic and Antimicrobial Activity of Essential Oil From Satureja Intermedia. Iranian Journal of Pharmaceutical Research, 15(3), 547-554.

-

Global Substance Registration System. (n.d.). 5-METHYL-2-(ISOPROPYL)PHENYL ISOVALERATE. Retrieved from [Link]

-

Inxight Drugs. (n.d.). 5-Methyl-2-(isopropyl)phenyl isovalerate. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025). 5-Methyl-2-(isopropyl)phenyl isovalerate - Chemical Details. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 5-Isopropyl-2-methyl-phenol. Retrieved from [Link]

-

Cole-Parmer. (2006). Material Safety Data Sheet - 5-Isopropyl-2-methylphenol. Retrieved from [Link]

- Reyes-Jurado, F., et al. (2020). Cytotoxic Effect and Mechanisms from Some Plant-Derived Compounds in Breast Cancer.

-

Api, A. M., et al. (2018). RIFM fragrance ingredient safety assessment phenethyl isovalerate, CAS Registry Number 140-26-1. Food and Chemical Toxicology, 115 Suppl 1, S162-S172. [Link]

-

Szymański, J., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Molecules, 26(21), 6537. [Link]

-

The Good Scents Company. (n.d.). isopropyl isovalerate. Retrieved from [Link]

-

FooDB. (2010). Showing Compound Menthyl isovalerate (FDB016218). Retrieved from [Link]

- Wyatt, M. D., & Wilson, D. M. (2019). Review of 5-FU resistance mechanisms in colorectal cancer: clinical significance of attenuated on-target effects. Cancer Drug Resistance, 2(2), 1-13.

- Tan, M. L., et al. (2017). Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2- hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer cells. Oncotarget, 8(11), 17823-17838.

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. 5-Methyl-2-(isopropyl)phenyl isovalerate [drugs.ncats.io]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Cytotoxicity Evaluation of Essential Oil and its Component from Zingiber officinale Roscoe - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In Vitro Cytotoxic Potential of Essential Oils of Eucalyptus benthamii and Its Related Terpenes on Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. carlroth.com [carlroth.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. fishersci.com [fishersci.com]

formulation of 5-Methyl-2-(isopropyl)phenyl isovalerate in polymeric nanoparticles

Application Note: Formulation and Characterization of 5-Methyl-2-(isopropyl)phenyl isovalerate (Thymyl Isovalerate) in Polymeric Nanoparticles

Executive Summary

5-Methyl-2-(isopropyl)phenyl isovalerate, systematically known as thymyl isovalerate, is a naturally occurring terpenoid ester found in the essential oils of medicinal plants such as 1[1] and Hofmeisteria schaffneri[2]. It exhibits potent biological activities, including antinociceptive effects[2] and mosquito-repellent properties via Odorant-Binding Protein 1 (OBP1) inhibition[3]. However, its clinical and commercial translation is hindered by high volatility, poor aqueous solubility, and susceptibility to oxidative degradation. Encapsulation within Poly(lactic-co-glycolic acid) (PLGA) nanoparticles offers a robust strategy to enhance its physicochemical stability, control release kinetics, and improve overall bioavailability[4].

This application note details a self-validating, step-by-step protocol for formulating thymyl isovalerate into PLGA nanoparticles, complete with mechanistic rationales and quality control checkpoints.

Mechanistic Rationale for Formulation Design

-

Polymer Matrix (PLGA): PLGA (50:50 lactide:glycolide ratio) is selected for its FDA-approved biocompatibility and tunable degradation rate. Its hydrophobic core efficiently entraps the highly lipophilic thymyl isovalerate, preventing premature burst release.

-

Surfactant (PVA): Polyvinyl alcohol (PVA) acts as a steric stabilizer. By localizing at the oil-water interface, it prevents nanoparticle aggregation during the high-energy emulsification and solvent evaporation phases.

-

Methodology (O/W Single Emulsion): Given the extreme hydrophobicity of thymyl isovalerate (logP > 4), a single oil-in-water (O/W) emulsion solvent evaporation method is superior to double emulsion techniques, maximizing encapsulation efficiency while minimizing drug partitioning into the external aqueous phase.

Fig 1: Step-by-step O/W emulsion solvent evaporation workflow for PLGA nanoparticles.

Self-Validating Experimental Protocol

Phase 1: Organic & Aqueous Preparation

-

Action: Dissolve 50 mg of PLGA (Resomer® RG 503 H) and 10 mg of thymyl isovalerate in 2 mL of dichloromethane (DCM). Separately, prepare 10 mL of 1% (w/v) PVA (87–89% hydrolyzed) in ultra-pure water.

-

Causality: DCM provides optimal solvation for both the polymer and the API. The 87–89% hydrolysis grade of PVA ensures an ideal amphiphilic balance; its hydrophobic acetate groups anchor into the DCM droplets while hydrophilic hydroxyl groups extend into the aqueous phase, establishing steric stabilization.

-

In-Process QC: The organic phase must be completely transparent. Turbidity indicates incomplete dissolution or moisture contamination.

Phase 2: High-Shear Emulsification

-

Action: Inject the organic phase dropwise into the aqueous PVA solution under magnetic stirring (800 RPM). Immediately subject the mixture to probe sonication (120 W, 1 min, 10s ON / 5s OFF pulse) in an ice bath.

-

Causality: Acoustic cavitation breaks the organic phase into nanometer-sized droplets. The ice bath is critical to dissipate localized heat, preventing the thermal degradation and premature volatilization of the thymyl isovalerate.

-

In-Process QC: The primary emulsion should be a homogenous, milky-white colloidal dispersion without macroscopic oil droplets or phase separation.

Phase 3: Solvent Evaporation & Hardening

-

Action: Transfer the emulsion to a wide-mouth beaker and stir magnetically at 500 RPM for 4 hours at room temperature in a fume hood.

-

Causality: Continuous stirring maintains a concentration gradient that drives the diffusion of DCM from the droplets into the continuous aqueous phase, followed by evaporation at the air-water interface. As DCM is depleted, the PLGA chains collapse and precipitate, hardening the droplets into rigid nanoparticles.

-

In-Process QC: Olfactory inspection must confirm the complete absence of residual DCM odor. Incomplete evaporation leads to particle aggregation and residual solvent toxicity.

Phase 4: Purification & Lyophilization

-

Action: Centrifuge the suspension at 15,000 × g for 30 minutes at 4°C. Wash the nanoparticle pellet twice with ultra-pure water. Resuspend in 5 mL of a 5% (w/v) trehalose solution and lyophilize for 48 hours.

-

Causality: Washing removes excess PVA surfactant and unencapsulated API. Trehalose acts as a lyoprotectant; its hydroxyl groups hydrogen-bond with the PLGA surface, preventing nanoparticle fusion and preserving the hydrodynamic size during freezing and desiccation stresses.

-

In-Process QC: The final product should be a free-flowing, easily resuspendable white cake. A collapsed cake indicates insufficient freezing or residual moisture.

Formulation Analytics & Quality Control

To ensure batch-to-batch reproducibility and optimal pharmacokinetic performance, the lyophilized nanoparticles must be characterized against the following target specifications:

| Quality Attribute | Target Specification | Analytical Methodology | Causality / Significance |

| Z-Average Size | 120 – 160 nm | Dynamic Light Scattering (DLS) | Optimal size for prolonged circulation and controlled release. |

| Polydispersity Index | < 0.20 | Dynamic Light Scattering (DLS) | Ensures a monodisperse formulation, preventing Ostwald ripening. |

| Zeta Potential | < -20 mV | Electrophoretic Light Scattering | Provides electrostatic repulsion, preventing NP aggregation. |

| Encapsulation Efficiency | > 80% | HPLC-UV (Indirect Method) | Validates the O/W method's ability to retain the hydrophobic API. |

| Loading Capacity | 10 – 15% | HPLC-UV (Direct Extraction) | Determines the final dosing requirement for biological assays. |

Biological Application: AgamOBP1 Inhibition Pathway

Beyond its analgesic potential, thymyl isovalerate has been identified via structure- and ligand-based virtual screening as a potent inhibitor of Odorant-Binding Protein 1 (OBP1) in Anopheles gambiae[3]. OBP1 is critical for the mosquito's olfactory recognition of human host attractants (e.g., lactic acid).

By encapsulating thymyl isovalerate in PLGA, the formulation achieves a sustained release profile, maintaining an effective vapor concentration over extended periods. The released thymyl isovalerate competitively binds to the AgamOBP1 hydrophobic pocket, displacing natural odorants and disrupting the insect's host-seeking behavior, thereby acting as a highly effective, long-lasting natural repellent[3].

Fig 2: Mechanism of mosquito repellent action via AgamOBP1 competitive inhibition.

References

-

[1] Title: Chemical composition of Inula cuspidata C.B. Clarke Source: Indian Journal of Chemistry / cimap.res.in URL:

-

[2] Title: Analgesic Potential of Essential Oils Source: MDPI URL:

-

[3] Title: Exploring the Potentiality of Natural Products from Essential Oils as Inhibitors of Odorant-Binding Proteins Source: ACS Omega / PubMed URL:

-

[4] Title: Antimicrobial activity and chemical composition of the essential oil of Hofmeisteria schaffneri Source: ResearchGate URL:

Sources

- 1. staff.cimap.res.in [staff.cimap.res.in]

- 2. mdpi.com [mdpi.com]

- 3. Exploring the Potentiality of Natural Products from Essential Oils as Inhibitors of Odorant-Binding Proteins: A Structure- and Ligand-Based Virtual Screening Approach To Find Novel Mosquito Repellents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Multifaceted Applications of 5-Methyl-2-(isopropyl)phenyl Isovalerate in Flavor and Fragrance Chemistry: A Technical Guide

In the intricate world of flavor and fragrance chemistry, the pursuit of novel molecules with unique sensory properties is a constant endeavor. 5-Methyl-2-(isopropyl)phenyl isovalerate, also known as thymyl isovalerate, is a fascinating ester that emerges from the convergence of two well-characterized moieties: the phenolic potency of thymol and the fruity sweetness of isovaleric acid. While not as ubiquitously documented as some classical aroma chemicals, a detailed examination of its constituent parts and related structures allows for a comprehensive understanding of its potential applications. This guide provides in-depth application notes and protocols for researchers, scientists, and product developers, grounded in established chemical principles and field-proven insights.

Unveiling the Sensory Potential: A Dichotomy of Warmth and Cool Fruitiness

The sensory profile of 5-Methyl-2-(isopropyl)phenyl isovalerate is not explicitly detailed in publicly available literature. However, by dissecting its molecular structure, we can project its organoleptic characteristics. It is the ester of thymol and isovaleric acid. Thymol, a natural monoterpene phenol, is renowned for its distinctive warm, spicy, and herbaceous aroma with medicinal and camphoraceous undertones.[1][2] It is a cornerstone in savory flavor profiles and adds complexity to herbal and masculine fragrances.[1] Conversely, isovalerate esters are typically associated with fruity and sweet notes. For instance, phenethyl isovalerate imparts a fruity and floral rose-like aroma, while bornyl isovalerate offers a minty, berry character.[3][4][5]

Therefore, 5-Methyl-2-(isopropyl)phenyl isovalerate is anticipated to present a complex and intriguing sensory profile: a harmonious blend of the warm, spicy, and slightly phenolic notes of thymol with a contrasting fruity, sweet, and potentially cooling facet from the isovalerate moiety. The degree to which each characteristic is perceived will depend on its concentration, the matrix in which it is used, and the presence of other flavor and fragrance components.

A related compound, thymol methyl ether, has been described as having a cooling, green, and oregano/thyme-like aroma, which lends credence to the potential for thymol derivatives to elicit a cooling sensation.[6]

Core Applications in Flavor and Fragrance Systems

Based on its inferred sensory profile, 5-Methyl-2-(isopropyl)phenyl isovalerate can be a versatile ingredient in a multitude of flavor and fragrance applications.

Flavor Applications: Bridging Savory and Sweet

The dual character of this ester makes it a unique tool for flavorists.

-

Savory Formulations: In savory applications such as sauces, marinades, and snack seasonings, it can introduce a subtle fruity sweetness to balance and round out the herbaceous and spicy notes of thymol. This can be particularly effective in Mediterranean-inspired flavor profiles.

-

Fruit and Confectionery: In fruit-flavored products and confectionery, the thymol-derived spiciness can add an unexpected and sophisticated layer of complexity to common fruit profiles like apple, pear, and berry.

-

Oral Care Products: Given the established use of thymol for its antiseptic properties and the minty notes of some isovalerate esters, 5-Methyl-2-(isopropyl)phenyl isovalerate could find application in mouthwashes, toothpastes, and chewing gums, contributing to both flavor and a sensation of freshness.[7][8]

Fragrance Applications: A Modern Twist on Classic Accords

In perfumery, the unique combination of warm and cool, spicy and fruity notes can be leveraged to create innovative fragrance compositions.

-

Herbal and Fougère Accords: It can be used to modernize traditional herbal and fougère fragrances by introducing a subtle fruity-sweet nuance that cuts through the green and aromatic top notes.

-

Masculine Fragrances: The inherent spiciness of the thymol backbone makes it a natural fit for masculine scents, where it can be blended with woody, leathery, and citrus notes to create a complex and alluring aroma.

-

Functional Fragrances: Due to thymol's known antimicrobial properties, this ester could be incorporated into functional fragrances for products like soaps, detergents, and air fresheners, where it can contribute to both scent and a perception of cleanliness.[2][7]

Experimental Protocols

Synthesis of 5-Methyl-2-(isopropyl)phenyl Isovalerate

Principle: This acid-catalyzed esterification involves the reaction of thymol (a phenol) with isovaleric acid to form the corresponding ester, with the removal of water to drive the reaction to completion.

Materials and Equipment:

-

Thymol (2-isopropyl-5-methylphenol)

-

Isovaleric acid (3-methylbutanoic acid)

-

Concentrated sulfuric acid (catalyst)

-

Toluene (for azeotropic removal of water)

-

Dean-Stark apparatus

-

Heating mantle and magnetic stirrer

-

Round-bottom flask

-

Condenser

-

Separatory funnel

-

Sodium bicarbonate solution (5% w/v)

-

Brine (saturated sodium chloride solution)

-